1,6-Bismaleimidohexane
Overview
Description
1,6-Bismaleimidohexane: is a chemical compound with the molecular formula C14H16N2O4 . It is known for its role as a crosslinking agent in various chemical and industrial applications. The compound consists of two maleimide groups connected by a hexane linker, making it a versatile reagent in the synthesis of polymers and other materials .
Mechanism of Action
Target of Action
1,6-Bismaleimidohexane primarily targets sulfhydryl groups . These groups are typically found in cysteine residues in proteins or peptides . The interaction with these targets is crucial for the compound’s function.
Mode of Action
The compound interacts with its targets through a cycloaddition process . This process involves adding a maleimide group to an unsaturated carbon-carbon bond . The result is a covalent, irreversible conjugation between the sulfhydryl groups .
Biochemical Pathways
It’s known that the compound can induce apoptosis in human serum cells through themitochondrial membrane potential pathway
Pharmacokinetics
The compound is water-insoluble . It needs to be dissolved first in DMF or DMSO, then added to aqueous reaction buffers This property could impact the compound’s bioavailability and distribution within the body
Result of Action
The primary result of the action of this compound is the formation of a covalent, irreversible conjugation between sulfhydryl groups . This can lead to changes in protein structure and function. For example, the compound has been shown to induce apoptosis in human serum cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s water-insolubility means that it must be dissolved in DMF or DMSO before it can be added to aqueous reaction buffers This could impact the compound’s efficacy and stability in different environments
Biochemical Analysis
Biochemical Properties
1,6-Bismaleimidohexane plays a crucial role in biochemical reactions as a homobifunctional cross-linking reagent. It interacts with sulfhydryl groups (-SH) present in cysteine residues of proteins, forming stable thioether bonds. This cross-linking ability is particularly useful in studying protein oligomerization and protein-protein interactions. For example, this compound has been used to explore the structure and interactions of enzymes such as phospholipase C gamma1 and other membrane-associated proteins . The compound’s ability to form irreversible cross-links under mild conditions (pH 6.5-7.5) makes it a versatile tool in biochemical research.
Cellular Effects
This compound influences various cellular processes by cross-linking proteins and altering their functions. It has been shown to induce apoptosis in human serum cells through the mitochondrial membrane potential pathway . Additionally, this compound affects cell signaling pathways by modifying the interactions between key signaling proteins. For instance, it can disrupt the function of the insulin receptor by binding to its cytoplasmic domain . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with sulfhydryl groups in proteins. This interaction results in the formation of stable thioether linkages, which are resistant to reducing agents and physiological buffer conditions . The compound’s specificity for sulfhydryl groups at pH 6.5-7.5 allows for targeted cross-linking of cysteine residues, making it an effective tool for studying protein structure and interactions. Additionally, this compound can induce conformational changes in proteins, leading to alterations in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions, but hydrolysis to a nonreactive maleamic acid can occur at higher pH levels (above pH 8) . This degradation can affect the long-term efficacy of this compound in cross-linking experiments. In in vitro studies, the compound has been shown to maintain its cross-linking ability for extended periods, allowing for detailed analysis of protein interactions and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively cross-links proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of optimizing dosage levels in experimental studies to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to cross-link proteins can influence metabolic flux and metabolite levels by altering enzyme activity and protein interactions . For example, this compound has been shown to affect the mitochondrial membrane potential pathway, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with sulfhydryl groups allows it to localize to specific cellular compartments and accumulate in areas with high concentrations of target proteins . This targeted distribution enhances the efficacy of this compound in cross-linking experiments and biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its cross-linking effects . This localization is crucial for studying the spatial organization of proteins and their interactions within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bismaleimidohexane can be synthesized through the reaction of maleic anhydride with hexamethylenediamine. The reaction typically involves the following steps:
Formation of Maleamic Acid: Maleic anhydride reacts with hexamethylenediamine to form maleamic acid.
Cyclization: The maleamic acid undergoes cyclization to form the maleimide ring.
Purification: The final product is purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the process may involve additional steps such as solvent extraction and distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bismaleimidohexane primarily undergoes addition reactions with nucleophiles, particularly thiol groups. This makes it an effective crosslinking agent for proteins and other biomolecules containing cysteine residues .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds (e.g., cysteine, glutathione)
Major Products: The major products formed from these reactions are crosslinked polymers or conjugates, where the maleimide groups of this compound form covalent bonds with the thiol groups of the target molecules .
Scientific Research Applications
1,6-Bismaleimidohexane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,6-Bismaleimidoethane: Similar structure but with a shorter ethane linker instead of hexane.
1,4-Bismaleimidobutane: Contains a butane linker, offering different spatial properties and reactivity.
1,8-Bismaleimido-diethyleneglycol: Features a diethylene glycol linker, providing flexibility and solubility in different solvents.
Uniqueness of 1,6-Bismaleimidohexane: this compound is unique due to its hexane linker, which provides an optimal balance between flexibility and rigidity. This makes it suitable for a wide range of applications, from polymer synthesis to bioconjugation .
Properties
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073343 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-87-5 | |
Record name | 1,6-Bismaleimidohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Bismaleimidohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimaleimidohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |
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Record name | 1,6-Bismaleimidohexane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []
A:
A: this compound is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.
ANone: The provided research focuses on this compound's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.
ANone: The provided research articles primarily focus on the application of this compound as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.
ANone: The provided papers focus on the scientific application of this compound and do not mention specific SHE regulations. As with any chemical reagent, handling this compound requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.
ANone: The provided research primarily focuses on utilizing this compound as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.
A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of this compound cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]
ANone: The research papers primarily focus on the biochemical applications of this compound, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.
A: While not explicitly detailed in the provided papers, the use of this compound spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, this compound can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.
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